molecular formula C2Cl2N2S B139948 3,4-Dichloro-1,2,5-thiadiazole CAS No. 5728-20-1

3,4-Dichloro-1,2,5-thiadiazole

Cat. No.: B139948
CAS No.: 5728-20-1
M. Wt: 155.01 g/mol
InChI Key: YNZQOVYRCBAMEU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,4-Dichloro-1,2,5-thiadiazole is primarily used as a sulfur transfer reagent . It interacts with various thiols, which are organic compounds containing a sulfhydryl (-SH) group . These thiols serve as the primary targets of the compound.

Mode of Action

The compound acts as an electrophilic sulfur transfer agent . It reacts with various thiols at room temperature, leading to the simultaneous formation of symmetrical trisulfides and ethanedinitrile . This reaction is highly selective and efficient, with short reaction times ranging from 20 to 50 minutes .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the transformation of thiols into symmetrical trisulfides . This process is significant in various biological and chemical contexts, including the synthesis of certain pharmaceuticals .

Result of Action

The primary result of the action of this compound is the formation of symmetrical trisulfides and ethanedinitrile . These products have various applications, including the synthesis of pharmaceuticals . For instance, this compound is used as a building block in the preparation of the β-adrenergic blocking agent, Timolol .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of moisture . The compound is hygroscopic, meaning it absorbs moisture from the air . Therefore, it should be stored under dry inert gas and is incompatible with moisture, as well as with oxidizing agents, acids, and bases .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-1,2,5-thiadiazole can be synthesized through the reaction of cyanogen with sulfur dichloride in the presence of a catalytic amount of chloride ion . The reaction proceeds as follows:

(CN)2+SCl2C2Cl2N2S(CN)_2 + SCl_2 \rightarrow C_2Cl_2N_2S (CN)2​+SCl2​→C2​Cl2​N2​S

The sulfur dichloride is typically dissolved in an organic solvent such as dimethylformamide, tetrahydrofuran, dimethylacetamide, or N-methylpyrrolidone. Dimethylformamide is particularly effective in producing good yields of the thiadiazole . The chloride ion catalyst can be sourced from various ionic chlorine compounds, including tetraethylammonium chloride, tetramethylammonium chloride, and potassium chloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps achieve consistent quality in industrial production .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-pyridinecarboxaldehyde
  • 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 2,4-Dichloro-5-methoxypyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine
  • 2-Chloro-3,4-dimethoxybenzoic acid
  • 2,4-Dichloro-5-nitropyrimidine
  • 2,4-Dichloro-6-methylaniline
  • 3,5-Dichloro-1,2-diaminobenzene
  • 2-Amino-1,3,4-thiadiazole

Uniqueness

3,4-Dichloro-1,2,5-thiadiazole stands out due to its unique combination of chlorine atoms and the thiadiazole ring, which imparts distinct chemical reactivity and stability. Its ability to undergo various substitution reactions and its role as a building block in the synthesis of complex molecules make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3,4-dichloro-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2N2S/c3-1-2(4)6-7-5-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZQOVYRCBAMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205896
Record name 3,4-Dichloro-1,2,5-thiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-20-1
Record name 3,4-Dichloro-1,2,5-thiadiazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-1,2,5-thiadiazole
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Record name 3,4-Dichloro-1,2,5-thiadiazole
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Record name 3,4-dichloro-1,2,5-thiadiazole
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Record name 3,4-Dichloro-1,2,5-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3,4-Dichloro-1,2,5-thiadiazole?

A1: this compound is a heterocyclic compound.

    Q2: Can you describe the dissociation pathways of this compound?

    A2: Research using time-of-flight mass spectrometry and computational studies has revealed two primary dissociation pathways for the molecular cation of this compound: [1]

      Q3: How is computational chemistry used in understanding this compound?

      A3: Computational methods play a crucial role in studying this compound. Theoretical calculations, such as density functional theory (DFT), help determine the compound's geometry and vibrational frequencies, aiding in interpreting experimental spectroscopic data. [2] Furthermore, ab initio calculations are used to estimate enthalpy changes (ΔH) for various reactions, providing insights into the energetics of dissociation pathways and supporting experimental findings. [1]

      Q4: What are the applications of this compound in organic synthesis?

      A4: this compound is a versatile building block in organic synthesis. [4, 5, 6] Key applications include:

        Q5: How does the structure of this compound relate to its reactivity?

        A5: The presence of two chlorine atoms at the 3- and 4-positions of the 1,2,5-thiadiazole ring significantly influences its reactivity. [5, 10, 11]

          Q6: Are there alternative compounds to this compound for specific applications?

          A6: While this compound is a valuable compound, exploring alternatives is crucial for optimizing cost, performance, and environmental impact.

            Q7: What are the environmental concerns associated with this compound?

            A7: As with any chemical compound, understanding the environmental impact of this compound is essential for responsible use. While specific data might be limited:

              Q8: What are the future directions for research on this compound?

              A8: Research on this compound continues to expand, with several promising directions:

                1. [6]](https://www.semanticscholar.org/paper/f32cc0344b83e56e73c56ffd0109168a4a4b540f) The chemistry of 1,2,5-thiadiazoles V. Synthesis of 3,4-diamino-1,2,5-thiadiazole and [, , ] thiadiazolo[3,4-b]pyrazines.

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